2-Amino-3-methylsulfanylbutanoic acid;hydrochloride
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Overview
Description
2-Amino-3-methylsulfanylbutanoic acid;hydrochloride: is a synthetic amino acid derivative. This compound is widely used in scientific research due to its potent inhibitory effects on certain enzymes, particularly glutamine synthetase.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methylsulfanylbutanoic acid;hydrochloride typically involves the reaction of methionine with specific reagents under controlled conditions. The process may include steps such as methylation, sulfonation, and subsequent conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the desired chemical properties and to minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-methylsulfanylbutanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Substitution reactions can occur at the amino or methylsulfanyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones .
Scientific Research Applications
2-Amino-3-methylsulfanylbutanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is a potent inhibitor of glutamine synthetase, making it valuable in studies related to enzyme function and regulation.
Medicine: Research involving this compound helps in understanding metabolic pathways and developing potential therapeutic agents.
Industry: It is used in the production of certain pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The primary mechanism of action of 2-Amino-3-methylsulfanylbutanoic acid;hydrochloride involves the inhibition of glutamine synthetase. This enzyme catalyzes the conversion of glutamate and ammonia to glutamine. By inhibiting this enzyme, the compound disrupts the synthesis of glutamine, which is essential for various cellular functions. The molecular targets and pathways involved include the active site of glutamine synthetase and related metabolic pathways.
Comparison with Similar Compounds
Methionine: A naturally occurring amino acid with a similar structure but lacking the inhibitory effects on glutamine synthetase.
S-adenosylmethionine: Another derivative of methionine with distinct biological functions.
Homocysteine: A related amino acid involved in methionine metabolism.
Uniqueness: 2-Amino-3-methylsulfanylbutanoic acid;hydrochloride is unique due to its potent inhibitory effects on glutamine synthetase, which distinguishes it from other similar compounds. This property makes it particularly valuable in research focused on enzyme inhibition and metabolic regulation.
Properties
IUPAC Name |
2-amino-3-methylsulfanylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-3(9-2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXQDKSWQPIEHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)SC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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